N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide
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Overview
Description
N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide is a complex organic compound featuring a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine scaffold. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as a CDK2 inhibitor, which is a promising target for cancer treatment .
Preparation Methods
The synthesis of N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide involves multiple steps. One common synthetic route includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Scientific Research Applications
N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer research.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide involves its interaction with CDK2/cyclin A2 complex. The compound binds to the active site of CDK2, inhibiting its kinase activity, which leads to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide can be compared with other pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine derivatives:
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar scaffold but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: Known for its antitrypanosomal activity and other pharmaceutical applications.
Thieno[2,3-b]pyridine: Exhibits a broad range of biological activities, including antimicrobial and antianxiety effects.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C23H18N6O2 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N6O2/c1-14-20(16-6-4-3-5-7-16)22-26-25-21-19(29(22)27-14)12-13-28(23(21)31)18-10-8-17(9-11-18)24-15(2)30/h3-13H,1-2H3,(H,24,30) |
InChI Key |
CUUNSSGDXCDSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C)N=NC2=C1C5=CC=CC=C5 |
Origin of Product |
United States |
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